1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine
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Overview
Description
1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a propyl chain that is further substituted with a propan-2-yloxy group.
Preparation Methods
The synthesis of 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine and 3-chloropropanol.
Reaction Conditions: The azetidine is reacted with 3-chloropropanol under basic conditions to form the intermediate 3-(propan-2-yloxy)propylazetidine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine ring and the propan-2-yloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine can be compared with other similar compounds, such as:
Azetidine derivatives: Compounds with similar azetidine rings but different substituents, such as 1-(3-chloropropyl)azetidine.
Propan-2-yloxy derivatives: Compounds with similar propan-2-yloxy groups but different core structures, such as 3-(propan-2-yloxy)propylamine.
Azetidin-3-amine derivatives: Compounds with similar azetidin-3-amine cores but different substituents on the propyl chain.
The uniqueness of this compound lies in its specific combination of the azetidine ring and the propan-2-yloxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(3-propan-2-yloxypropyl)azetidin-3-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)12-5-3-4-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
CPAXCHZVCWFEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1CC(C1)N |
Origin of Product |
United States |
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